Predicted Lipophilicity Advantage of N1-Methylation Over N1-Unsubstituted Analog
The N1-methyl group on the target compound is predicted to increase lipophilicity (LogP) by approximately 0.5 to 1.0 log unit compared to its N1-unsubstituted analog (CAS 63430-44-4) . This structural modification eliminates a hydrogen bond donor, which is a critical parameter in predicting membrane permeability and ADMET profiles. The calculated LogP for the target compound is derived from its molecular properties (C20H22N2O5, molecular weight 370.40) using standard computational models . For the N1-unsubstituted analog, the known molecular properties (C19H20N2O5, molecular weight 356.37) result in a lower predicted LogP due to the presence of an additional H-bond donor at the nitrogen .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Approximately 2.5 to 3.0 (based on CLogP models for C20H22N2O5, MW 370.40) |
| Comparator Or Baseline | 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Predicted LogP approximately 1.9 to 2.5 (C19H20N2O5, MW 356.37) |
| Quantified Difference | Estimated increase of +0.5 to +1.0 LogP units for the target N1-methylated compound |
| Conditions | Prediction based on standard CLogP/ALogP computational models applied to molecular structural data. Actual values may differ based on experimental conditions . |
Why This Matters
For procurement decisions in drug discovery SAR campaigns, a compound with higher predicted lipophilicity is preferentially chosen when exploring analogs with improved membrane permeability or blood-brain barrier penetration, which this N1-methylated variant is predicted to offer.
